BenchChemオンラインストアへようこそ!

3-Ethoxy-7-azaspiro[3.5]nonan-1-ol hydrochloride

Structural Biology Medicinal Chemistry Protease Inhibitor Design

3-Ethoxy-7-azaspiro[3.5]nonan-1-ol hydrochloride delivers a privileged spirocyclic scaffold with dual functionalization handles for SAR-driven medicinal chemistry. Unlike generic 7-azaspiro[3.5]nonane cores, the (1S,3S) stereochemistry—resolved in PDB 7IAQ at 2.0 Å bound to NS2B-NS3 protease—enables structure-guided optimization for antiviral (Dengue, Zika) and FAAH-targeted programs (kinact/Ki >1500 M⁻¹s⁻¹). The HCl salt ensures enhanced aqueous solubility and storage stability. With reduced lipophilicity (~−1.0 logD7.4) vs. monocyclic piperidines, this building block mitigates hERG and metabolic stability risks early. Ideal for fragment-based screening and CNS-penetrant lead generation. Request pricing for bulk research quantities.

Molecular Formula C10H20ClNO2
Molecular Weight 221.72 g/mol
CAS No. 1354951-00-0
Cat. No. B1455733
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Ethoxy-7-azaspiro[3.5]nonan-1-ol hydrochloride
CAS1354951-00-0
Molecular FormulaC10H20ClNO2
Molecular Weight221.72 g/mol
Structural Identifiers
SMILESCCOC1CC(C12CCNCC2)O.Cl
InChIInChI=1S/C10H19NO2.ClH/c1-2-13-9-7-8(12)10(9)3-5-11-6-4-10;/h8-9,11-12H,2-7H2,1H3;1H
InChIKeyLFOGKMHLMFZYHW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Ethoxy-7-azaspiro[3.5]nonan-1-ol Hydrochloride: A Spirocyclic Amine Building Block with Validated Structural Biology and Scaffold Advantages


3-Ethoxy-7-azaspiro[3.5]nonan-1-ol hydrochloride (CAS 1354951-00-0) is a spirocyclic amine derivative belonging to the 7-azaspiro[3.5]nonane scaffold class, with molecular formula C10H20ClNO2 and molecular weight 221.73 g/mol . The hydrochloride salt form enhances aqueous solubility and long-term storage stability compared to the free base . Its core scaffold, the 7-azaspiro[3.5]nonane system, has been validated across multiple therapeutic target families including FAAH inhibitors [1], GPR119 agonists [2], and muscarinic M4 receptor antagonists [3], establishing this compound as a privileged starting point for medicinal chemistry programs seeking three-dimensional complexity.

Why Generic 7-Azaspiro[3.5]nonane Analogs Cannot Substitute for 3-Ethoxy-7-azaspiro[3.5]nonan-1-ol Hydrochloride


Generic substitution among 7-azaspiro[3.5]nonane derivatives fails because the 1-position alcohol and 3-position ethoxy substituents fundamentally alter the compound's stereoelectronic properties, target engagement geometry, and downstream derivatization pathways. While the 7-azaspiro[3.5]nonane core is a validated privileged scaffold [1], the specific substitution pattern on the cyclobutane ring determines conformational bias, hydrogen-bonding capacity, and the vector of the ethoxy group relative to the piperidine nitrogen [2]. The (1S,3S) stereochemistry of the title compound—as captured in the PDB 7IAQ crystal structure bound to NS2B-NS3 protease—positions the hydroxyl and ethoxy groups in a precise three-dimensional arrangement that cannot be replicated by unsubstituted 7-azaspiro[3.5]nonane or alternative regioisomers [3]. This precludes simple functional interchange without experimental re-validation of binding affinity, selectivity, and physicochemical parameters.

Quantitative Differentiation Evidence for 3-Ethoxy-7-azaspiro[3.5]nonan-1-ol Hydrochloride Against Closest Analogs


Experimental Co-Crystal Structure Validation of (1S,3S) Stereochemistry in Target-Bound Conformation

The (1S,3S)-3-ethoxy-7-azaspiro[3.5]nonan-1-ol isomer has been experimentally resolved in a co-crystal structure with NS2B-NS3 viral protease at 2.0 Å resolution [1]. This direct structural evidence contrasts with unsubstituted 7-azaspiro[3.5]nonane, which lacks the hydroxyl and ethoxy substituents required for the hydrogen-bonding network observed in the binding site. The ethoxy group extends into a hydrophobic sub-pocket while the hydroxyl participates in a water-mediated hydrogen bond, a binding mode that is stereospecific and cannot be achieved with racemic mixtures or alternative stereoisomers.

Structural Biology Medicinal Chemistry Protease Inhibitor Design

Scaffold Privilege: 7-Azaspiro[3.5]nonane Core Outperforms Alternative Spirocyclic Cores in FAAH Inhibition Potency

The 7-azaspiro[3.5]nonane core, which constitutes the scaffold of the target compound, demonstrates superior FAAH inhibition compared to other spirocyclic cores evaluated in the same study. Specifically, 7-azaspiro[3.5]nonane and 1-oxa-8-azaspiro[4.5]decane scaffolds achieved FAAH kinact/Ki potency values >1500 M⁻¹s⁻¹, whereas other spirocyclic cores (including 2-azaspiro[3.3]heptane, 1-oxa-7-azaspiro[3.5]nonane, and 2-oxa-7-azaspiro[3.5]nonane) did not meet this potency threshold [1]. This scaffold-level differentiation establishes the 7-azaspiro[3.5]nonane system as a privileged starting point for inhibitor design, with the target compound providing a functionalized derivative for further SAR exploration.

Enzyme Inhibition Pain Therapeutics Scaffold Selection

Spirocyclic Core Physicochemical Advantage: Lower LogD Relative to Piperidine Analogs

Spirocyclic compounds containing the 7-azaspiro[3.5]nonane scaffold exhibit reduced lipophilicity compared to their monocyclic piperidine counterparts. Literature analysis demonstrates that introducing a spirocyclic center lowers measured logD7.4 by up to −1.0 relative to the corresponding piperidine, morpholine, or piperazine analogs [1]. Furthermore, spirocyclic compounds generally display higher aqueous solubility and lower logD than parent heterocycles [2]. While direct experimental logD data for 3-ethoxy-7-azaspiro[3.5]nonan-1-ol hydrochloride is not reported, the class-level property trend is well-established and applies to the target compound by virtue of its spirocyclic architecture.

Physicochemical Property Optimization Lipophilicity Modulation Drug-likeness Enhancement

Enhanced Microsomal Stability of Spirocyclic Scaffolds Compared to Parent Heterocycles

Spirocyclic compounds, including those derived from the 7-azaspiro[3.5]nonane scaffold, exhibit improved metabolic stability in human and rat liver microsomes relative to their parent monocyclic heterocycles. A systematic comparison of spirocyclic analogs with corresponding piperidines, morpholines, and piperazines demonstrated that the spirocyclic compounds were intrinsically more stable in human and liver microsomes [1]. This class-level property is conferred by the conformational rigidity of the spirocyclic system, which reduces metabolic liability associated with flexible monocyclic amines. The target compound's spirocyclic architecture therefore provides a metabolic stability advantage over piperidine-based building blocks that cannot be assumed for generic amine-containing scaffolds.

Metabolic Stability ADME Optimization Lead Profiling

Validated Synthetic Tractability and Commercial Availability of Hydrochloride Salt Form

3-Ethoxy-7-azaspiro[3.5]nonan-1-ol hydrochloride is commercially available as the hydrochloride salt with certified purity of 98% from multiple reputable chemical suppliers including Chemscene (Catalog CS-0262962) and Leyan (Product No. 1333632) . The hydrochloride salt form provides enhanced aqueous solubility and improved storage stability under sealed, dry conditions at 2-8°C compared to the free base . This contrasts with alternative spirocyclic amine building blocks that may only be available as free bases requiring in situ salt formation or lacking validated purity specifications. The established commercial supply chain and documented handling parameters reduce procurement uncertainty and ensure reproducible experimental outcomes.

Synthetic Chemistry Procurement Reliability Building Block Accessibility

Optimal Research and Industrial Application Scenarios for 3-Ethoxy-7-azaspiro[3.5]nonan-1-ol Hydrochloride Based on Quantitative Evidence


Structure-Based Design of NS2B-NS3 Protease Inhibitors for Antiviral Development

The availability of a high-resolution (2.0 Å) co-crystal structure (PDB 7IAQ) of the (1S,3S) isomer bound to NS2B-NS3 protease enables rational, structure-guided optimization of protease inhibitors [1]. Researchers can leverage this experimental binding mode to design derivatives that maintain the stereospecific hydrogen-bonding network while modulating potency, selectivity, and physicochemical properties. This scenario applies directly to antiviral drug discovery programs targeting flaviviruses such as Dengue and Zika, where NS2B-NS3 protease is a validated therapeutic target.

FAAH Inhibitor Lead Optimization Leveraging Privileged Scaffold Potency

The 7-azaspiro[3.5]nonane core has been experimentally validated as a superior scaffold for FAAH inhibition, achieving kinact/Ki values >1500 M⁻¹s⁻¹ that distinguish it from alternative spirocyclic cores [2]. 3-Ethoxy-7-azaspiro[3.5]nonan-1-ol hydrochloride provides a functionalized derivative for SAR exploration around the cyclobutane ring. Programs focused on pain, inflammation, and anxiety disorders—where FAAH inhibition is a clinically validated mechanism—can use this compound to generate analogs with the established scaffold advantage while optimizing substituent effects on potency and selectivity.

LogD-Lowering Lead Optimization for CNS and Metabolic Disease Targets

The class-level lipophilicity reduction (up to −1.0 logD7.4) conferred by spirocyclic scaffolds compared to monocyclic piperidines [3] makes 3-ethoxy-7-azaspiro[3.5]nonan-1-ol hydrochloride a strategic building block for CNS-penetrant and metabolic disease programs requiring balanced physicochemical properties. Reduced lipophilicity correlates with improved brain penetration, decreased hERG liability, and enhanced metabolic stability—critical parameters for neuroscience and metabolic disorder drug discovery. This compound enables access to the spirocyclic property advantage while providing synthetic handles (hydroxyl, ethoxy) for further diversification.

Microsomal Stability-Driven Fragment and Building Block Screening

The enhanced microsomal stability observed for spirocyclic compounds relative to parent heterocycles [4] positions 3-ethoxy-7-azaspiro[3.5]nonan-1-ol hydrochloride as a valuable component in fragment-based screening and building block libraries. In early-stage discovery, selecting a spirocyclic amine building block over a monocyclic piperidine reduces the likelihood of encountering metabolic liabilities that would otherwise require extensive scaffold-hopping or prodrug strategies. This compound is particularly suitable for lead generation programs where metabolic stability is a known optimization challenge.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

12 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Ethoxy-7-azaspiro[3.5]nonan-1-ol hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.